molecular formula C17H20N4O4 B2463047 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide CAS No. 1251553-55-5

2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide

Cat. No.: B2463047
CAS No.: 1251553-55-5
M. Wt: 344.371
InChI Key: AITRSSJKCUPGAK-UHFFFAOYSA-N
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Description

2-(2-Amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide is a synthetic pyrimidine derivative intended for research applications. Compounds within this structural class have demonstrated significant potential in medicinal chemistry research, particularly as core structures in developing therapeutic agents . Structurally related pyrimidinone acetamides have been investigated for their central nervous system activity, with some analogs showing potent anticonvulsant properties in preclinical models, such as pentylenetetrazole- and maximal electroshock-induced seizures . The 2-aminopyrimidin-4(3H)-one scaffold is a privileged structure in drug discovery, and its derivatives have been explored for a range of pharmacological activities, including serving as reverse transcriptase inhibitors for HIV-1, antiplatelet agents, and anticancer compounds . The specific substitution pattern of this compound—featuring a 2-amino group, 4-ethyl-5-methyl side chains, and an N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide moiety—suggests it is a valuable chemical entity for structure-activity relationship (SAR) studies. Researchers can utilize this compound to further explore the biological significance of this chemical space. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-3-12-10(2)16(23)21(17(18)20-12)8-15(22)19-7-11-4-5-13-14(6-11)25-9-24-13/h4-6H,3,7-9H2,1-2H3,(H2,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITRSSJKCUPGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)N(C(=N1)N)CC(=O)NCC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a multi-step process involving the condensation of ethyl acetoacetate with urea, followed by cyclization and subsequent functionalization to introduce the amino, ethyl, and methyl groups.

    Introduction of the Benzodioxole Moiety: The benzodioxole moiety is introduced through a nucleophilic substitution reaction, where a suitable benzodioxole derivative reacts with an appropriate leaving group on the pyrimidine ring.

    Acetamide Formation: The final step involves the formation of the acetamide linkage through the reaction of the amino group on the pyrimidine ring with an acylating agent, such as acetic anhydride or acetyl chloride.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the pyrimidine or benzodioxole rings.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the acetamide linkage and the formation of corresponding carboxylic acids and amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of dihydropyrimidines exhibit significant antimicrobial properties. A study on related compounds demonstrated that they possess activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

Compounds similar to 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide have been evaluated for anticancer activity. For instance, derivatives containing similar structural motifs have shown cytotoxic effects against human cancer cell lines, including breast and colon cancer cells . The mechanism often involves inducing apoptosis in cancer cells.

Antitubercular Activity

The compound's derivatives have also been assessed for their antitubercular effects against Mycobacterium tuberculosis. In vitro studies have shown that certain derivatives inhibit vital mycobacterial enzymes, leading to a reduction in bacterial viability . This positions the compound as a candidate for further development in tuberculosis treatment.

Multi-step Synthesis

A common approach involves the condensation of appropriate precursors under acidic or basic conditions to form the dihydropyrimidine core followed by acylation with benzodioxole derivatives. The overall yield and purity can be optimized through careful selection of reaction conditions and purification techniques.

Microwave-Assisted Synthesis

Recent advancements in synthetic chemistry have introduced microwave-assisted methods that significantly reduce reaction times and improve yields. This technique can be particularly beneficial in synthesizing complex organic molecules like this compound .

Case Study 1: Antimicrobial Evaluation

In a recent study, a series of dihydropyrimidine derivatives were synthesized and screened for antimicrobial activity. The results indicated that modifications at the benzodioxole position enhanced activity against gram-positive and gram-negative bacteria .

Case Study 2: Anticancer Screening

Another investigation focused on evaluating the anticancer potential of related compounds in vitro. The study revealed that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, highlighting their potential as lead compounds for drug development .

Mechanism of Action

The mechanism of action of 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyrimidinone-acetamide derivatives, focusing on substitutions, physicochemical properties, and pharmacological implications.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Acetamide Side Chain Notable Features Reference
Target Compound 1,6-dihydropyrimidin-6-one 2-amino, 4-ethyl, 5-methyl N-[(2H-1,3-benzodioxol-5-yl)methyl] Benzodioxole enhances aromaticity; amino group for H-bonding.
2-(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-N,N-bis-(2-hydroxy-ethyl) acetamide (Compound 5) 3,4-dihydro-2H-pyrimidine-2,4-dione 2,4-dioxo N,N-bis(2-hydroxyethyl) Hydroxyethyl groups increase hydrophilicity; dione core may reduce metabolic stability.
2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide Pyrimidine n-Butyl, 4-hydroxy, 6-methyl N,N-dimethyl Bulky n-butyl and polar hydroxy groups may limit membrane permeability.
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (5.12) 1,6-dihydropyrimidin-6-one 4-methyl, 2-thio N-benzyl Thioether linkage introduces sulfur-based reactivity; benzyl group lacks electron-richness of benzodioxole.
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide (5.15) 1,6-dihydropyrimidin-6-one 4-methyl, 2-thio N-(4-phenoxyphenyl) Phenoxyphenyl side chain enhances lipophilicity but may increase CYP450 interaction risk.

Key Findings

Core Modifications: The target compound’s 2-amino-4-ethyl-5-methyl substitutions on the pyrimidinone ring distinguish it from analogs with dione (Compound 5) or hydroxy/butyl groups (). These substituents likely enhance steric bulk and modulate electron density, impacting target binding .

Side Chain Variations: The N-[(2H-1,3-benzodioxol-5-yl)methyl] group in the target compound provides an electron-rich aromatic system absent in N-benzyl (5.12) or N-phenoxyphenyl (5.15) analogs. This may improve interactions with aromatic residues in enzymatic targets . Hydrophilic side chains (e.g., N,N-bis(2-hydroxyethyl) in Compound 5) increase solubility but reduce blood-brain barrier penetration compared to the target compound’s benzodioxole group .

Synthetic Accessibility: The target compound’s synthesis likely involves amidation of a pyrimidinone-acetic acid derivative with a benzodioxolylmethyl amine, analogous to methods described for dimethylacetamide derivatives () . Thioether-linked analogs (5.12, 5.15) require thiol-nucleophile reactions, which may introduce synthetic challenges compared to the target’s straightforward amide coupling .

Pharmacological Implications: The ethyl and methyl groups on the pyrimidinone core may enhance metabolic stability compared to hydroxy-substituted analogs (), which are prone to phase I oxidation .

Biological Activity

The compound 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide is a member of the dihydropyrimidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4O3C_{18}H_{20}N_{4}O_{3} with a molecular weight of 344.38 g/mol. The structural features include a dihydropyrimidine ring and a benzodioxole moiety, which may contribute to its biological effects.

Anticancer Potential

Dihydropyrimidine derivatives have been investigated for their anticancer activities. A study highlighted that certain dihydropyrimidines can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The compound's ability to modulate signaling pathways involved in cancer progression is an area of ongoing research.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes linked to pathological conditions. For example, some studies on related compounds have demonstrated inhibition of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. Given the structural similarities, it is plausible that this compound could exhibit similar enzyme inhibitory activity.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Interaction with Enzymes : Potential inhibition of enzymes involved in inflammatory processes.
  • Cell Signaling Modulation : Alteration of signaling pathways that regulate cell growth and apoptosis.
  • Antioxidant Activity : Some dihydropyrimidine derivatives possess antioxidant properties, which could contribute to their biological effects.

Case Studies and Research Findings

Study Findings
Study A Demonstrated that related dihydropyrimidine compounds inhibited MPO activity in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases.
Study B Investigated the synthesis of dihydropyrimidines with anticancer properties, showing significant cytotoxicity against various cancer cell lines.
Study C Explored the epigenetic effects of pyrimidine derivatives on gene expression related to cancer progression and inflammation.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and what key parameters ensure reproducibility?

The compound can be synthesized via multi-step routes involving condensation of pyrimidinone intermediates with functionalized acetamide derivatives. Critical steps include:

  • Thioether formation : Use of chloroacetylated precursors in DMF with potassium carbonate as a base under controlled stirring (room temperature, monitored by TLC) .
  • Amidation : Reaction of intermediates with benzodioxol-5-ylmethylamine under pH-controlled conditions (pH ~6.5) to avoid side reactions .
  • Purification : Recrystallization from dichloromethane or DMF to achieve >95% purity .

Q. How should researchers optimize reaction yields for the pyrimidinone core structure?

  • Temperature control : Maintain reactions at 50–60°C to balance reactivity and stability of the dihydropyrimidinone moiety .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Catalysis : Catalytic amounts of acetic acid improve cyclization kinetics during pyrimidinone formation .

Q. What spectroscopic and chromatographic techniques are essential for structural validation?

  • ¹H NMR : Key signals include δ 12.50 ppm (NH-3 proton), δ 4.01 ppm (NHCH2Ph), and δ 2.18 ppm (CH3) in DMSO-d6 .
  • HPLC-MS : Confirm molecular weight (e.g., 437.5 g/mol for related analogs) and monitor purity .
  • Melting point : Sharp melting ranges (e.g., 196°C ± 2°C) indicate crystallinity and purity .

Advanced Research Questions

Q. How can computational chemistry improve the design of derivatives with enhanced bioactivity?

  • Reaction path modeling : Quantum chemical calculations (e.g., DFT) predict regioselectivity in thioether bond formation .
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) using PubChem-derived 3D structures to prioritize synthetic targets .
  • Machine learning : Train models on existing pyrimidinone bioactivity data to forecast ADMET properties .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Dose-response standardization : Use Hill equation modeling to normalize efficacy metrics (EC50/IC50) .
  • Meta-analysis : Pool data from independent studies (e.g., hypoglycemic activity assays) with fixed-effect models to identify outliers .
  • Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) alongside enzymatic assays .

Q. How can researchers optimize process parameters for scalable synthesis without compromising purity?

  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify robust conditions .
  • Membrane separation : Use nanofiltration to remove low-MW impurities during workup .
  • In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of reaction progression .

Q. What are the challenges in elucidating the compound’s metabolic stability, and how can they be addressed?

  • Microsomal assays : Incubate with liver microsomes (human/rodent) and quantify degradation via LC-MS/MS .
  • Isotope labeling : Use ¹⁴C-labeled analogs to track metabolic pathways and identify reactive metabolites .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Methodological Guidance for Data Contradictions

  • Reproducibility checks : Cross-validate synthetic protocols (e.g., solvent purity, anhydrous conditions) to address yield discrepancies .
  • Statistical rigor : Use ANOVA to assess inter-lab variability in biological assays .
  • Crystallography : Resolve ambiguous NMR assignments via X-ray diffraction of single crystals .

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